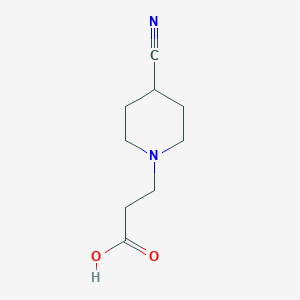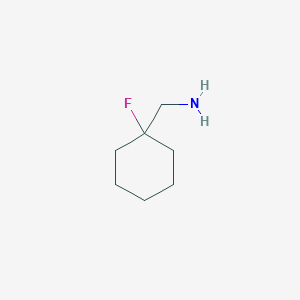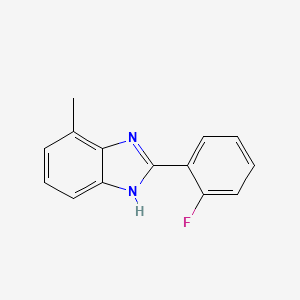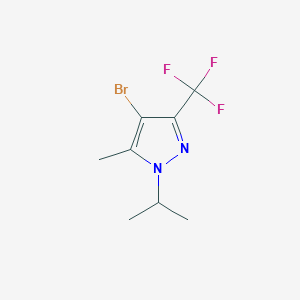
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Switchable Reactivity and Functionalization
The versatile nature of trifluoromethyl-substituted pyrazoles, including compounds similar to 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole, enables selective functionalization at various positions of the heterocycle. This adaptability is crucial for creating diverse isomers and congeners, enhancing their potential in medicinal chemistry and materials science. For instance, functionalization strategies allow access to different sites on the pyrazole ring, expanding the utility of these compounds in synthesizing novel derivatives with potential biological or catalytic applications (Schlosser et al., 2002).
Antibacterial and Antifungal Properties
Pyrazole derivatives exhibit significant antimicrobial activities. The introduction of a bromo group alongside other substituents in pyrazole compounds has been shown to enhance their antibacterial and antifungal properties. This suggests their potential as templates for developing new antimicrobial agents. Such findings underscore the importance of these compounds in addressing resistant microbial strains and highlight the broad applicability of pyrazole derivatives in pharmaceutical research (Pundeer et al., 2013).
Chemoselective Synthesis
The chemoselective synthesis of pyrazoles, facilitated by catalytic methods, demonstrates the efficiency of constructing 4-trifluoromethyl pyrazoles. These methods enable the creation of pyrazole derivatives under mild conditions, showcasing the versatility of pyrazoles as scaffolds for further chemical transformations. Such synthetic approaches are vital for the rapid and selective generation of compounds with potential activity in various fields, including pharmaceuticals and materials science (Lu et al., 2019).
Structural and Supramolecular Insights
Studies on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles provide critical insights into their chemical behavior and interaction potentials. Understanding the structural dynamics and tautomerism of such compounds is essential for their application in designing molecular recognition systems, sensors, and other functional materials. Such knowledge aids in the rational design of pyrazole-based compounds with tailored properties for specific applications (Trofimenko et al., 2007).
properties
IUPAC Name |
4-bromo-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-4(2)14-5(3)6(9)7(13-14)8(10,11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQXTKWOFDKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



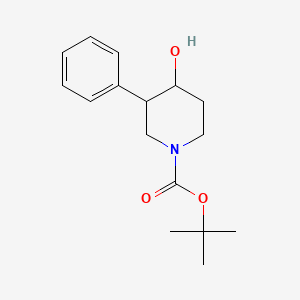
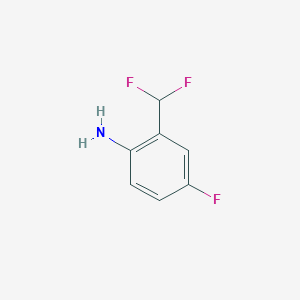
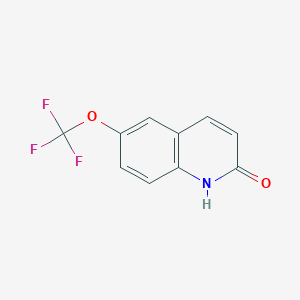
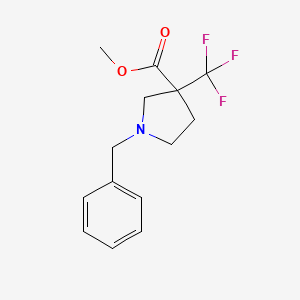
![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)
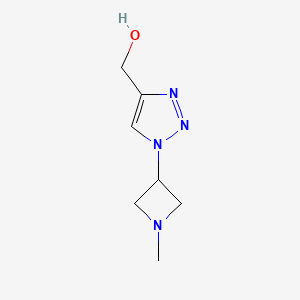
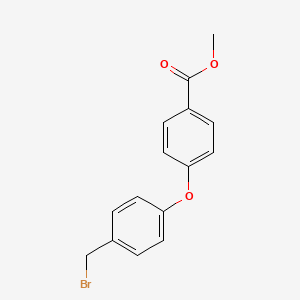
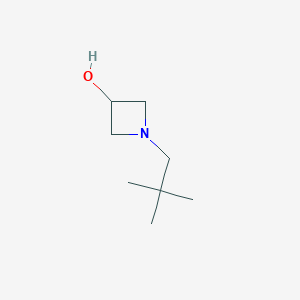
![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
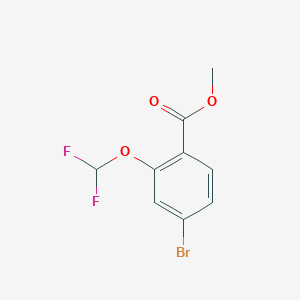
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
